N-Cyclohexyl-1-({5-[(1E)-2-(2,5-dimethylphenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide
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Overview
Description
N-Cyclohexyl-1-({5-[(1E)-2-(2,5-dimethylphenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide is a complex organic compound that features a cyclohexyl group, a piperidine ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-1-({5-[(1E)-2-(2,5-dimethylphenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the sulfonyl group, and finally the attachment of the piperidine and cyclohexyl groups. Common reagents used in these steps include sulfonyl chlorides, amines, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-1-({5-[(1E)-2-(2,5-dimethylphenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets could lead to the discovery of new drugs or therapeutic agents.
Medicine
In medicine, N-Cyclohexyl-1-({5-[(1E)-2-(2,5-dimethylphenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide could be studied for its pharmacological properties. This includes its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-1-({5-[(1E)-2-(2,5-dimethylphenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other sulfonyl piperidine derivatives or oxazole-containing molecules. Examples include:
- N-Cyclohexyl-1-({5-[(1E)-2-(phenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide
- N-Cyclohexyl-1-({5-[(1E)-2-(4-methylphenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide
Uniqueness
The uniqueness of N-Cyclohexyl-1-({5-[(1E)-2-(2,5-dimethylphenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide lies in its specific combination of functional groups and structural features. This allows for distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
Molecular Formula |
C26H35N3O4S |
---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
N-cyclohexyl-1-[[5-[(E)-2-(2,5-dimethylphenyl)ethenyl]-3-methyl-1,2-oxazol-4-yl]sulfonyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C26H35N3O4S/c1-18-11-12-19(2)21(16-18)13-14-24-25(20(3)28-33-24)34(31,32)29-15-7-8-22(17-29)26(30)27-23-9-5-4-6-10-23/h11-14,16,22-23H,4-10,15,17H2,1-3H3,(H,27,30)/b14-13+ |
InChI Key |
YKKIUVKZVLBWLI-BUHFOSPRSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)/C=C/C2=C(C(=NO2)C)S(=O)(=O)N3CCCC(C3)C(=O)NC4CCCCC4 |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C=CC2=C(C(=NO2)C)S(=O)(=O)N3CCCC(C3)C(=O)NC4CCCCC4 |
Origin of Product |
United States |
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